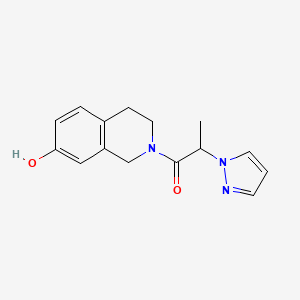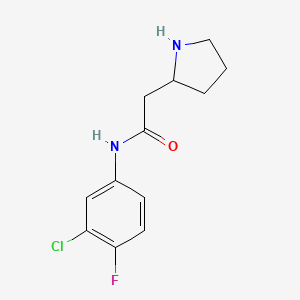![molecular formula C15H19NO3 B7587800 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid, also known as PPAA, is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. PPAA is a synthetic analog of proline, which is an amino acid that is essential for the biosynthesis of proteins. PPAA has been found to have various biochemical and physiological effects, which have made it a subject of interest for scientific research.
作用机制
The mechanism of action of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it is believed that 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid works by modulating the activity of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have neuroprotective effects, as it has been shown to reduce the levels of oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has several advantages for lab experiments. It is a stable and soluble compound, which makes it easy to handle and use in experiments. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to have low toxicity, which makes it a safe compound to use in animal models. However, there are also some limitations to using 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid in lab experiments. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has a relatively short half-life, which means that it may need to be administered frequently in experiments. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid also has limited solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of interest is the potential use of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to understand the mechanisms underlying the neuroprotective effects of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid and to determine the optimal dosing and administration regimens for 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid in animal models and humans. Another area of interest is the potential use of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the efficacy and safety of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid in these conditions. Additionally, further research is needed to understand the long-term effects of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid on human health and to determine whether it has any potential side effects.
合成方法
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized by the reaction of 3-phenylpropanoic acid and pyrrolidine in the presence of a catalyst. This reaction results in the formation of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid as a white crystalline solid.
科学研究应用
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied for its potential use in the treatment of various diseases and conditions. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective properties. 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
2-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(9-8-12-5-2-1-3-6-12)16-10-4-7-13(16)11-15(18)19/h1-3,5-6,13H,4,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHHJEZLLGBGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)

![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)


![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)

![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)